molecular formula C21H30O9 B1158687 Onitisin 2'-O-glucoside CAS No. 62043-53-2

Onitisin 2'-O-glucoside

Cat. No.: B1158687
CAS No.: 62043-53-2
M. Wt: 426.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Onitisin 2’-O-glucoside is a natural sesquiterpenoid glycoside found in the herbs of Onychium japonicum. The molecular formula of Onitisin 2’-O-glucoside is C21H30O9, and it has a molecular weight of 426.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Onitisin 2’-O-glucoside is typically extracted from natural sources such as Onychium japonicum. The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of Onitisin 2’-O-glucoside involves large-scale extraction from plant materials. The process includes:

    Harvesting: Collecting the plant material at the optimal growth stage.

    Extraction: Using solvents like ethanol or methanol to extract the compound.

    Purification: Employing techniques such as column chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Onitisin 2’-O-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert Onitisin 2’-O-glucoside to its reduced forms.

    Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and glucose

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases

Major Products:

    Oxidation: Oxidized derivatives of Onitisin 2’-O-glucoside.

    Reduction: Reduced forms of the compound.

    Substitution: Aglycone and glucose

Scientific Research Applications

Onitisin 2’-O-glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of sesquiterpenoid glycosides.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Onitisin 2’-O-glucoside involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: Onitisin 2’-O-glucoside modulates pathways related to glucose metabolism, insulin signaling, and oxidative stress

Comparison with Similar Compounds

Onitisin 2’-O-glucoside is unique among sesquiterpenoid glycosides due to its specific structure and bioactivity. Similar compounds include:

  • Onitin 2’-O-glucoside (CAS#76947-60-9)
  • Pterosin Z (CAS#34169-69-2)
  • Pterosin A (CAS#35910-16-8)
  • Pteroside A (CAS#35910-15-7)
  • Pterosin D (CAS#34169-70-5)
  • Pterolactone A (CAS#74730-10-2)
  • Pteroside D (CAS#35943-38-5)
  • Pterosin D 3-O-glucoside (CAS#84299-80-9)
  • Epipterosin L (CAS#52611-75-3)
  • Epipterosin L 2’-O-glucoside (CAS#61117-89-3)
  • Norpterosin B (CAS#1226892-20-1)
  • Norpterosin B glucoside (CAS#1226785-88-1)
  • Pterosin B (CAS#34175-96-7)
  • trans-Norpterosin C (CAS#64890-70-6)
  • Pterosin C (CAS#35938-43-3)
  • Pterosin G (CAS#35964-50-2)

These compounds share structural similarities but differ in their specific functional groups and bioactivities, making Onitisin 2’-O-glucoside a unique compound in its class.

Properties

IUPAC Name

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKURBWNBQWBGM-VXYBAJBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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